![molecular formula C15H14N2O2 B2394351 2-[3,4-Dihydro-2(1H)-isoquinolinyl]nicotinic acid CAS No. 250739-09-4](/img/structure/B2394351.png)
2-[3,4-Dihydro-2(1H)-isoquinolinyl]nicotinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-[3,4-Dihydro-2(1H)-isoquinolinyl]nicotinic acid” is a chemical compound with the CAS Number: 1019375-24-6 . Its molecular weight is 254.29 . The IUPAC name for this compound is 2-(3,4-dihydro-2(1H)-isoquinolinyl)isonicotinic acid .
Molecular Structure Analysis
The InChI code for “2-[3,4-Dihydro-2(1H)-isoquinolinyl]nicotinic acid” is 1S/C15H14N2O2/c18-15(19)12-5-7-16-14(9-12)17-8-6-11-3-1-2-4-13(11)10-17/h1-5,7,9H,6,8,10H2,(H,18,19) . This code provides a standard way to encode the compound’s molecular structure .Wissenschaftliche Forschungsanwendungen
Synthesis of Substituted 3,4-Dihydropyrimidin-2-(1H)-ones (DHPMs)
The compound plays a crucial role in the synthesis of substituted 3,4-Dihydropyrimidin-2-(1H)-ones (DHPMs). DHPMs are synthesized via acid-catalyzed one-pot condensation of aldehyde, β-ketoester, and urea . The compound’s structure is identified in bioactive marine alkaloids and has a broad spectrum of pharmacological applications .
Biological Activity
The compound and its derivatives are privileged structures due to their biological activity against a broad range of targets . They are especially important as synthetic precursors of a variety of compounds with marked biological activity .
Building Blocks of Synthetic Relevance
3,4-Dihydro-2(1H)-pyridones (3,4-DHPo) and their derivatives, which include the compound , are important building blocks in synthetic relevance . They are used in the synthesis of other relevant structures .
Antileishmanial Evaluation
The compound has been evaluated for its antileishmanial properties. In vivo studies demonstrated significant inhibition in liver and spleen parasite burden in infected Balb/c mice .
Applications in Coordination Chemistry
The compound has found a wide range of applications in coordination chemistry as ligands . It is used in the synthesis of complex structures .
Applications in Medicinal Chemistry
The compound is used in medicinal chemistry due to its ability to bind to multiple receptors with high affinity . It shows a broad range of biological activity, making it a valuable tool in medicinal chemistry .
Applications in Materials Science
The compound is also used in materials science . Its unique structure and properties make it a valuable component in the development of new materials .
Nonconventional Synthesis
The compound is used in nonconventional synthesis procedures, demonstrating increasing efficiency and allowing reactions to be carried out in the absence of the solvent . This contributes to green chemistry by reducing the use of harmful solvents .
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of 2-[3,4-Dihydro-2(1H)-isoquinolinyl]nicotinic acid is the Peroxisome proliferator-activated receptor delta (PPARδ) . PPARδ is a nuclear receptor that plays a crucial role in regulating cellular metabolism, including lipid metabolism, glucose homeostasis, and inflammation .
Mode of Action
It’s known that the carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .
Biochemical Pathways
The compound’s interaction with PPARδ affects various metabolic pathways. PPARδ activation can lead to increased fatty acid oxidation, improved insulin sensitivity, and reduced inflammation . .
Result of Action
The activation of PPARδ by 2-[3,4-Dihydro-2(1H)-isoquinolinyl]nicotinic acid can lead to various molecular and cellular effects. These include increased fatty acid oxidation, improved insulin sensitivity, and reduced inflammation . These effects can potentially be beneficial in the treatment of metabolic disorders.
Eigenschaften
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c18-15(19)13-6-3-8-16-14(13)17-9-7-11-4-1-2-5-12(11)10-17/h1-6,8H,7,9-10H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSUVTBQSFHVPMI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=C(C=CC=N3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3,4-Dihydro-2(1H)-isoquinolinyl]nicotinic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-Chlorophenyl)-3-[(6-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2394268.png)
![N-(2-chloro-4-methylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2394270.png)
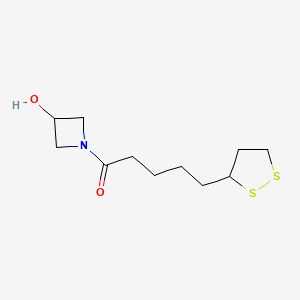
![N-butyl-5-phenyl-7-[3-(trifluoromethyl)phenyl]pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2394274.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-7-methoxy-N-((tetrahydrofuran-2-yl)methyl)benzofuran-2-carboxamide](/img/structure/B2394277.png)

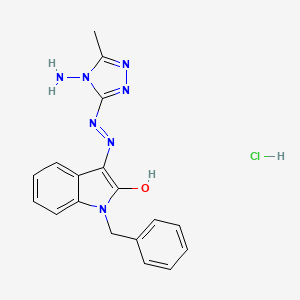
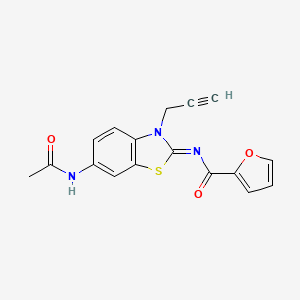
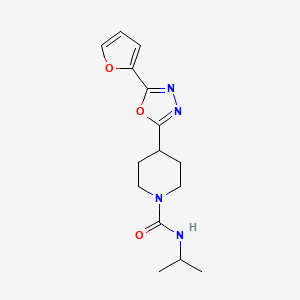
![3-Methyl-6-[(2-methyl-2,3-dihydroindol-1-yl)sulfonyl]-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one](/img/structure/B2394285.png)

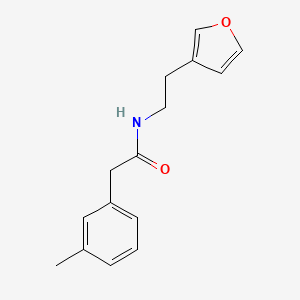
![5,6-dichloro-N-{4-[methyl(propan-2-yl)sulfamoyl]phenyl}pyridine-3-carboxamide](/img/structure/B2394290.png)
![N-(tert-butyl)-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2394291.png)